Pholedrine has been investigated for its potential to stimulate respiration. It acts by mimicking epinephrine, causing bronchodilation (relaxation of airways) and potentially improving airflow. Some studies suggest its effectiveness in treating asthma and bronchitis []. However, these studies are often older and more research is needed to confirm its efficacy and safety compared to modern medications.
Some research has explored pholedrine as a performance enhancer. It may increase alertness and focus, and some studies suggest it might improve athletic performance []. However, the evidence is limited and inconclusive. Additionally, pholedrine can have serious side effects, making it a risky choice for athletes.
A few studies have investigated pholedrine's potential role in weight loss. It may increase metabolism and thermogenesis (heat production) []. However, the research is limited, and the risks associated with pholedrine outweigh any potential benefits for weight loss.
Pholedrine is a substituted phenethylamine and an amphetamine derivative with the chemical formula and a molar mass of approximately 165.236 g·mol . It is commonly marketed under brand names such as Paredrinol, Presoitan, and Veritol. Its primary use is in topical eye drops to diagnose conditions like Horner's syndrome . The compound has a predicted log P value ranging from 1.12 to 1.7, indicating its moderate lipophilicity .
Pholedrine acts by stimulating the sympathetic nervous system. It is believed to achieve this effect by mimicking the action of norepinephrine, a neurotransmitter that regulates various physiological functions like heart rate, blood pressure, and pupil dilation []. The presence of the hydroxyl group in pholedrine's structure might influence its interaction with receptor sites compared to other amphetamines, leading to its specific effect on pupil dilation [].
As a sympathomimetic agent, pholedrine acts by releasing norepinephrine from presynaptic sympathetic neurons, which can lead to increased heart rate and blood pressure . Its pharmacodynamics are comparable to that of ephedrine and other sympathomimetics . High doses may result in adverse effects such as hypertension and increased body temperature .
Pholedrine was first synthesized in 1951. The synthesis typically involves the modification of the methamphetamine structure by introducing a hydroxyl group at the para position of the aromatic ring . Specific synthetic pathways may vary but generally include steps that ensure the retention of the N-methyl group while introducing the hydroxyl functional group.
Pholedrine's primary application is in ophthalmology for pupil dilation during diagnostic procedures. It serves as an important tool in assessing neurological conditions like Horner's syndrome. Additionally, it has been studied for its potential role as a metabolite marker for methamphetamine disposal .
Research indicates that pholedrine interacts with adrenergic receptors, similar to other sympathomimetics. It has been used in studies examining its effects on norepinephrine release and its diagnostic utility in differentiating types of sympathetic lesions . Its interactions can also lead to significant cardiovascular responses, necessitating caution during use.
Pholedrine shares structural similarities with several other compounds within the phenethylamine and amphetamine classes. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Methamphetamine | N-methylamphetamine | Strong stimulant effects; widely abused |
| Norpholedrine | 4-hydroxyamphetamine | Similar hydroxyl group; less potent |
| Oxilofrine | 4,β-dihydroxy-N-methylamphetamine | More potent vasodilator; used for different indications |
| Tyramine | 4-hydroxyphenethylamine | Naturally occurring; less selective action |
Pholedrine's unique feature lies in its specific hydroxyl substitution at the para position, which differentiates it from methamphetamine and norpholedrine while retaining some sympathomimetic properties.
Pholedrine’s origins trace to the early 20th century, with key milestones as follows:
Early studies emphasized its structural similarity to methamphetamine and hydroxyamphetamine, laying groundwork for later metabolic investigations .
Pholedrine’s primary historical applications centered on its adrenergic activity:
Its utility diminished with the advent of alternative agents but persists in niche diagnostic contexts .
Research trajectories have shifted across decades:
Pholedrine’s synthesis hinges on modifying methamphetamine’s structure:
Pholedrine exhibits the molecular formula C₁₀H₁₅NO with a molecular weight of 165.236 g/mol [1] [2]. The compound's systematic IUPAC name is 4-[2-(Methylamino)propyl]phenol [3], reflecting its structural composition as a phenethylamine derivative with a hydroxyl group substituted at the para position of the benzene ring.
The molecular structure comprises a benzene ring substituted with a hydroxyl group at the para position and an alkyl side chain containing a secondary amine group. The InChI representation is InChI=1S/C10H15NO/c1-8(11-2)7-9-3-5-10(12)6-4-9/h3-6,8,11-12H,7H2,1-2H3 [2], with the corresponding InChI Key as SBUQZKJEOOQSBV-UHFFFAOYSA-N [1]. The canonical SMILES notation is CNC(C)CC1=CC=C(O)C=C1 [3].
Pholedrine belongs to the amphetamine class of compounds and is structurally classified as a substituted phenethylamine [4]. The monoisotopic mass has been precisely determined as 165.115364 Da [1] [2].
Pholedrine possesses one chiral center located at the carbon-2 position of the propyl side chain [1] [5]. This stereogenic center enables the existence of two enantiomeric forms: (R)-pholedrine and (S)-pholedrine [6] [5]. The presence of four different substituents bonded to this carbon atom (hydrogen, methyl group, methylamino group, and para-hydroxybenzyl group) establishes the chiral nature of the molecule.
Both enantiomers exhibit optical activity, with the (S)-enantiomer being dextrorotatory and the (R)-enantiomer being levorotatory [5]. The compound is typically encountered and marketed as a racemic mixture (±), which contains equal proportions of both enantiomers and consequently exhibits no net optical rotation [7].
The stereochemical configuration significantly influences the biological activity of pholedrine, as observed with many chiral pharmaceutical compounds. Each enantiomer may exhibit different pharmacological properties, though both forms retain the fundamental sympathomimetic characteristics of the compound [6].
Pholedrine appears as a crystalline solid at room temperature, forming crystals when recrystallized from methanol [8]. The compound exhibits a characteristic melting point of 162-163°C [8]. These crystals possess an acrid, burning taste and demonstrate positive alkaline reactions [8], consistent with the basic nature of the methylamino functional group.
The solubility profile of pholedrine reflects its amphiphilic nature, containing both hydrophilic (hydroxyl and amino groups) and lipophilic (aromatic ring and alkyl chains) components. The compound demonstrates slight solubility in water [8], which can be attributed to the hydrogen bonding capabilities of the hydroxyl and amino groups.
Pholedrine exhibits good solubility in alcohol and ether [8], indicating favorable interactions with organic solvents of moderate polarity. Notably, the compound shows ready solubility in dilute acids [8], a characteristic resulting from protonation of the amino group under acidic conditions, which enhances water solubility through formation of the hydrochloride or sulfate salt forms.
The lipophilicity of pholedrine has been characterized through multiple studies, with log P values ranging from 1.12 to 1.7 [4] . This range indicates moderate lipophilicity, positioning pholedrine between highly hydrophilic and highly lipophilic compounds. The log P variation reflects different experimental conditions and methodological approaches used in its determination.
The compound demonstrates dissociation constants (pKa) of 11.19 for the acidic group (phenolic hydroxyl) and 9.73 for the basic group (methylamino) [11]. These values indicate that the amino group is predominantly protonated at physiological pH, while the phenolic hydroxyl remains largely unprotonated under normal biological conditions.
Pholedrine functions as a sympathomimetic agent through its structural similarity to naturally occurring catecholamines [12]. The presence of the para-hydroxyl group on the benzene ring is crucial for receptor binding and biological activity, as it mimics the hydroxylation pattern found in dopamine and norepinephrine.
The N-methylation distinguishes pholedrine from its primary amine analog (norpholedrine) and contributes to enhanced central nervous system penetration due to increased lipophilicity [13]. The α-methyl substitution on the side chain provides resistance to metabolic degradation by monoamine oxidase, extending the compound's duration of action compared to non-methylated phenethylamines.
The chiral nature of pholedrine influences its interaction with stereoselective biological targets. Different enantiomers may exhibit varying affinities for adrenergic receptors and transport proteins, though both forms retain sympathomimetic activity [13].
Pholedrine can be considered as 4-hydroxymethamphetamine, representing the para-hydroxylated analog of methamphetamine [4] [13]. While methamphetamine (C₁₀H₁₅N) lacks any hydroxyl substitution, pholedrine (C₁₀H₁₅NO) incorporates a phenolic hydroxyl group that significantly alters its pharmacological profile.
The hydroxylation reduces the compound's ability to cross the blood-brain barrier compared to methamphetamine, resulting in predominantly peripheral sympathomimetic effects rather than pronounced central nervous system stimulation [13]. Additionally, pholedrine serves as a major metabolite of methamphetamine, formed through cytochrome P450 2D6-mediated hydroxylation [13].
Norpholedrine, also known as 4-hydroxyamphetamine (C₉H₁₃NO), represents the demethylated analog of pholedrine [14]. The structural difference lies in the presence of a primary amino group in norpholedrine versus the secondary methylamino group in pholedrine.
This N-demethylation significantly affects the compound's pharmacokinetic properties, including metabolic stability and receptor selectivity [15] [16]. Norpholedrine exhibits similar sympathomimetic effects but with different potency and duration compared to pholedrine. Both compounds share the para-hydroxyphenyl structure essential for adrenergic activity [14].
Oxilofrine (4,β-dihydroxy-N-methylamphetamine, C₁₀H₁₅NO₂) represents a β-hydroxylated analog of pholedrine, incorporating an additional hydroxyl group on the β-carbon of the side chain [4]. This additional hydroxylation further enhances hydrophilicity and modifies the compound's pharmacological profile.
Tyramine (4-hydroxyphenethylamine, C₈H₁₁NO) shares the para-hydroxyphenyl core structure with pholedrine but lacks the α-methyl group and N-methylation [4]. This structural simplification results in a compound with different metabolic susceptibility and biological activity profile, though both compounds interact with adrenergic systems through their shared phenolic structure.
Irritant